molecular formula C10H10INOS B4922463 3-(4-iodophenoxy)propyl thiocyanate

3-(4-iodophenoxy)propyl thiocyanate

Cat. No.: B4922463
M. Wt: 319.16 g/mol
InChI Key: WPMWMUPOEDWLKT-UHFFFAOYSA-N
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Description

3-(4-Iodophenoxy)propyl thiocyanate is an organoiodine compound featuring a propyl chain substituted with a 4-iodophenoxy group at one end and a thiocyanate (-SCN) group at the other.

Properties

IUPAC Name

3-(4-iodophenoxy)propyl thiocyanate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10INOS/c11-9-2-4-10(5-3-9)13-6-1-7-14-8-12/h2-5H,1,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPMWMUPOEDWLKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCCCSC#N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10INOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-iodophenoxy)propyl thiocyanate typically involves the reaction of 3-(4-iodophenoxy)propyl halides with alkali thiocyanates. A common method includes the use of sodium thiocyanate in an aqueous or alcoholic medium. The reaction is generally carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The thiocyanate group can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.

    Oxidation and Reduction: The compound can participate in redox reactions, where the thiocyanate group can be oxidized or reduced under specific conditions.

    Hydrolysis: The thiocyanate group can be hydrolyzed to form thiocarbamates.

Common Reagents and Conditions:

    Nucleophiles: Such as amines or alcohols, are commonly used in substitution reactions.

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, are used in oxidation reactions.

    Reducing Agents: Such as lithium aluminum hydride, are used in reduction reactions.

    Hydrolysis Conditions: Typically involve acidic or basic aqueous solutions.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted products can be formed.

    Oxidation Products: Such as sulfoxides or sulfones.

    Reduction Products: Such as thiols or thioethers.

    Hydrolysis Products: Such as thiocarbamates.

Scientific Research Applications

Chemistry: 3-(4-Iodophenoxy)propyl thiocyanate is used as a building block in organic synthesis, particularly in the preparation of sulfur-containing compounds. It is also employed in the synthesis of complex molecules for research purposes.

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new pharmaceuticals and as a probe in biochemical assays.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity makes it valuable in the synthesis of materials with specific functional properties.

Mechanism of Action

The mechanism of action of 3-(4-iodophenoxy)propyl thiocyanate involves its interaction with biological molecules through its thiocyanate group. This group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The iodophenoxy group may also contribute to the compound’s overall reactivity and binding affinity.

Comparison with Similar Compounds

Table 1: Key Structural Features and Functional Groups

Compound Name Core Structure Functional Groups Key Substituents
3-(4-Iodophenoxy)propyl thiocyanate Propyl chain Thiocyanate (-SCN), Aromatic ether 4-Iodophenoxy
Heptadecafluorodecyl thiocyanate Fluorinated alkyl chain Thiocyanate (-SCN) Perfluoro-C8-14 alkyl
3-(2-Thienyl)propyl isocyanate Propyl chain Isocyanate (-NCO) 2-Thienyl
3-[3-(Trifluoromethyl)phenyl]propyl methanesulfonate Propyl chain Methanesulfonate (-OSO2CH3) 3-Trifluoromethylphenyl
Pyridalyl Propyl ether Dichloroallyloxy, Trifluoromethylpyridyl 2,6-Dichloro-4-(dichloroallyloxy)phenyl

Key Observations :

  • Thiocyanate vs. Isocyanate/Methanesulfonate : The thiocyanate group (-SCN) is more nucleophilic than methanesulfonate (-OSO2CH3) but less reactive than isocyanate (-NCO) toward amines or alcohols .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Molecular Weight (g/mol) Solubility (Polar Solvents) Stability
This compound ~335 (estimated) Moderate (DMSO, acetone) Sensitive to hydrolysis (SCN group)
Heptadecafluorodecyl thiocyanate Not specified Low (fluorophilic solvents) High (persistent fluorinated chain)
Pyridalyl 491.12 Low (lipophilic solvents) Stable under ambient conditions

Key Findings :

  • The iodophenoxy group likely increases solubility in polar aprotic solvents compared to fully fluorinated thiocyanates .
  • Stability of the thiocyanate group may be lower than Pyridalyl’s ether linkages due to susceptibility to nucleophilic attack .

Key Insights :

  • The thiocyanate group enables crosslinking in polymers, similar to isocyanates, but with slower kinetics .

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